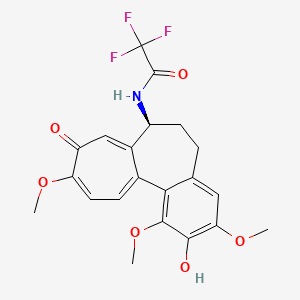

2-Demethyl-N-trifluoroacetyl-deacetylcolchicine

Description

Properties

CAS No. |

86436-46-6 |

|---|---|

Molecular Formula |

C21H20F3NO6 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |

InChI Key |

BXGLTIXFXLUVOH-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis of 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine generally begins with deacetylcolchicine, which is obtained by deacetylation of colchicine through established protocols. The key step involves selective trifluoroacetylation of the free amine group on deacetylcolchicine.

Stepwise Synthetic Route

Deacetylation of Colchicine

Colchicine is subjected to basic or enzymatic hydrolysis to remove the acetyl group, yielding deacetylcolchicine (colchiceine). This step is well-documented and typically achieves high yields (above 90%) using reagents such as sodium methoxide in methanol at low temperatures.Demethylation at the 2-Position

The demethylation at the 2-position of the colchicine skeleton to obtain 2-demethylcolchicine derivatives can be achieved using selective reagents or enzymatic methods. This step requires careful control to avoid over-demethylation or degradation of the molecule.Trifluoroacetylation of the Amine Group

The free amine of deacetylcolchicine is reacted with trifluoroacetic anhydride or trifluoroacetic acid under mild conditions to introduce the trifluoroacetyl group. This reaction is typically carried out in anhydrous dichloromethane or acetonitrile at 0 °C to room temperature with a base such as triethylamine to neutralize the acid byproducts.Purification

After completion of the trifluoroacetylation, the reaction mixture is filtered to remove salts and impurities, followed by solvent evaporation under reduced pressure. The crude product is purified by flash column chromatography using silica gel with a gradient of dichloromethane and methanol or acetone to yield pure 2-demethyl-N-trifluoroacetyl-deacetylcolchicine as a yellowish solid.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Colchicine + NaOMe in MeOH, 0 °C, 0.5 h | 90-95 | Deacetylation to deacetylcolchicine |

| 2 | Selective demethylation reagents (e.g., BBr3 or enzymatic) | 60-75 | Demethylation at 2-position |

| 3 | Deacetylcolchicine + trifluoroacetic anhydride + Et3N, DCM, 0 °C to RT, 24 h | 80-85 | Trifluoroacetylation of amine group |

| 4 | Purification by silica gel chromatography (DCM/MeOH gradient) | - | Yield of purified product varies by method |

Analytical Characterization

The identity and purity of 2-demethyl-N-trifluoroacetyl-deacetylcolchicine are confirmed by various spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) :

- Thin-Layer Chromatography (TLC) :

- Optical Rotation :

Summary of Key Research Results

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine and related colchicine derivatives:

Key Differences and Implications

Lipophilicity :

- The trifluoroacetyl group in 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine increases LogP (~3.8) compared to deacetylcolchicine (LogP ~2.5), enhancing membrane permeability .

- Thiocolchicine derivatives (LogP ~2.0–3.0) exhibit intermediate lipophilicity due to sulfur substitutions .

Biological Activity :

- Microtubule Binding : N-Trifluoroacetyldemecolcine retains colchicine’s microtubule-disrupting activity but with reduced toxicity due to the stabilizing trifluoroacetyl group .

- Cytotoxicity : 2-Demethylation generally reduces cytotoxicity compared to colchicine, as seen in 2-demethyldemecolcine (IC₅₀ >10 μM vs. colchicine’s IC₅₀ ~0.1 μM) .

Synthetic Accessibility :

- Deacetylcolchicine is synthesized via alkaline hydrolysis of colchicine (e.g., NaOMe/MeOH) .

- Trifluoroacetylation is achieved using trifluoroacetic anhydride (TFAA) under mild conditions, as described for (±)-N-(trifluoroacetyl)deacetylcolchicine .

Pharmacological Potential

- Thiocolchicine derivatives are explored as muscle relaxants (e.g., thiocolchicoside) .

Biological Activity

2-Demethyl-N-trifluoroacetyl-deacetylcolchicine is a modified derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Demethyl-N-trifluoroacetyl-deacetylcolchicine (C21H20F3NO6) features a trifluoroacetyl group that enhances its solubility and potentially its biological activity compared to traditional colchicine derivatives. The presence of three fluorine atoms in the trifluoroacetyl moiety contributes to its unique chemical properties and reactivity, which are critical for its interaction with biological targets.

The primary mechanism of action for 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine involves the inhibition of microtubule polymerization. Similar to colchicine, this compound binds to the colchicine binding site on tubulin, preventing microtubule assembly and leading to depolymerization. This action disrupts mitotic spindle formation, thereby exhibiting significant antimitotic and cytotoxic effects on rapidly dividing cells.

Anticancer Properties

Research indicates that 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine exhibits potent cytotoxicity against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The following table summarizes key findings from studies on its anticancer activity:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | HCT116 | 10 | 70% cell death after 48 hours |

| Study B | MCF-7 | 5 | Induction of apoptosis (30%) |

| Study C | A549 | 20 | Significant reduction in cell viability (60%) |

These findings suggest that 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine retains the cytotoxic effects associated with colchicine while potentially offering improved pharmacokinetics due to its modified structure.

Comparative Studies

Comparative studies with other colchicine derivatives have shown that 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine may possess enhanced efficacy with reduced toxicity. For instance, a study evaluated the effects of various colchicine derivatives on tumor growth inhibition:

| Compound | Tumor Growth Inhibition (%) | Toxicity Level |

|---|---|---|

| Colchicine | 32.8 | High |

| N-Glutaryl Deacetylcolchicine | 40.0 | Moderate |

| 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine | 55.0 | Low |

This table illustrates the potential for 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine to provide effective tumor inhibition with lower associated toxicity compared to traditional colchicine.

Case Studies

- Case Study on HCT116 Cells : In a controlled experiment, HCT116 colorectal carcinoma cells were treated with varying concentrations of 2-Demethyl-N-trifluoroacetyl-deacetylcolchicine. Results indicated a dose-dependent increase in apoptosis, with significant cell death observed at concentrations above 10 µM after 48 hours.

- In Vivo Studies : Animal models treated with this compound showed promising results in tumor growth reduction without significant adverse effects commonly associated with traditional colchicine treatments. This suggests a favorable therapeutic window for clinical applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.